4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid
Description
4,4,4-Trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid is a fluorinated carboxylic acid derivative featuring a trifluoromethyl group at the C4 position of the butanoic acid backbone and a 3-nitro-substituted pyrazole ring at C3. The nitro group at the pyrazole’s 3-position introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid moiety and influence intermolecular interactions in biological or material applications.
Properties
IUPAC Name |
4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)4(3-6(14)15)12-2-1-5(11-12)13(16)17/h1-2,4H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBQJCXICMOCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])C(CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid with nitrating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Coupling Reactions: Boronic acids and palladium catalysts are typically used.
Major Products:
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess activity against various bacterial strains due to their ability to disrupt cell wall synthesis .
Anti-inflammatory Properties
Studies have reported the anti-inflammatory effects of pyrazole derivatives. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and exert therapeutic effects in inflammatory models .
Case Study: Antichagasic Activity
A related compound demonstrated potent antichagasic activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed an IC₅₀ value significantly lower than that of standard treatments, indicating its potential as an effective alternative in treating this disease .
Herbicide Development
The unique structure of this compound makes it a candidate for developing new herbicides. The trifluoromethyl group is known to enhance herbicidal activity by increasing the stability and efficacy of the active ingredients in various environmental conditions .
Pesticide Formulations
In agricultural chemistry, compounds with nitro and trifluoromethyl groups are often utilized in pesticide formulations due to their enhanced bioactivity against pests while minimizing toxicity to non-target organisms .
Polymer Chemistry
The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance. The presence of fluorinated groups is known to impart desirable properties such as hydrophobicity and enhanced mechanical strength .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | Significant activity against bacterial strains; potential for anti-inflammatory use |
| Agricultural Chemistry | Development of herbicides and pesticides | Enhanced stability and efficacy in formulations |
| Material Science | Improvement in polymer properties | Increased thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring can interact with various proteins, modulating their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison of Pyrazole-Containing Trifluorobutanoic Acids
Key Comparative Analysis
Substituent Effects on Reactivity and Acidity The target compound’s 3-nitro group enhances electron withdrawal, likely increasing the carboxylic acid’s acidity compared to the non-nitrated analog (C₇H₇F₃N₂O₂, ). In contrast, the 4-nitro isomer (C₈H₈F₃N₃O₄, ) places the nitro group at the pyrazole’s 4-position, which may alter electronic distribution and binding specificity in biological targets.
Structural Diversity and Applications The aryl-substituted derivatives (Compounds 12,13,15, ) demonstrate how bulkier substituents (e.g., chloro, fluoro, methoxy) on the quinoline-pyrazole hybrid structure can modulate biological activity. These compounds achieved >95% purity via HPLC, suggesting rigorous quality control for pharmacological testing. The 4-nitro-CF₃ analog (C₈H₈F₃N₃O₄, ) highlights the agrochemical relevance of nitro-pyrazole derivatives, where trifluoromethyl groups often enhance pesticidal activity.
Synthetic and Analytical Considerations
- All compounds in were synthesized via a THF-based reaction followed by ethyl acetate recrystallization, yielding >95% pure solids . Similar protocols may apply to the target compound.
- Structural confirmation for analogs relied on NMR, HRMS, and X-ray crystallography (e.g., SHELX software for crystallographic refinement, ), though direct data for the target compound are lacking.
Biological Activity
4,4,4-Trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest due to its unique structural features, including a trifluoromethyl group and a nitro-substituted pyrazole moiety. These characteristics contribute to its potential biological activities, making it a subject of various research studies aimed at exploring its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 267.16 g/mol. The predicted density is around 1.65 g/cm³, with a boiling point estimated at 385.3 °C and a pKa value of about 3.52, indicating its acidic nature .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The trifluoromethyl group enhances the compound's binding affinity to specific enzymes and receptors.
- Redox Reactions : The nitro group can participate in redox reactions, influencing the biological activity.
- Protein Interaction : The pyrazole ring may interact with various proteins, modulating their functions and activities .
Biological Activities
Research has indicated that compounds containing pyrazole scaffolds exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activity against various bacterial strains and fungi. Some compounds have shown promising results against Mycobacterium tuberculosis and other pathogens .
- Anticancer Potential : The ability of pyrazole derivatives to inhibit cancer cell proliferation has been documented. For example, certain synthesized compounds displayed significant antiproliferative effects in vitro against various cancer cell lines .
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities related to pyrazole-based compounds:
- Anti-inflammatory Studies : In one study, a series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in rats. Compounds showed significant reductions in paw edema compared to the control group .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of synthesized pyrazole derivatives against Bacillus subtilis, E. coli, and Aspergillus niger. Notably, some compounds exhibited higher inhibition rates than standard antibiotics .
- Docking Studies for Antiviral Activity : Recent research utilized molecular docking techniques to evaluate the potential of pyrazole derivatives as inhibitors against SARS-CoV-2. Some compounds demonstrated favorable binding interactions with viral proteins, suggesting their utility in antiviral drug development .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4,4,4-Trifluoro-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid | Contains methyl substitution on the pyrazole ring | |
| 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid | Lacks nitro group; different reactivity profile |
The combination of trifluoromethyl and nitro groups in the target compound enhances its reactivity and biological activity compared to similar structures lacking these features.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (-COOH) undergoes classical acid-base reactions:
-
Deprotonation : Reacts with bases (e.g., NaOH, K₂CO₃) to form carboxylate salts (e.g., sodium 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoate) in polar solvents like water or ethanol.
-
Protonation : Regains protonation under acidic conditions (pH < pKa of ~2.5–3.5, estimated for analogous compounds).
Applications :
-
Salt formation improves solubility in aqueous media for biological assays.
-
Facilitates further functionalization via nucleophilic acyl substitution.
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides:
Key Observations :
-
Trifluoromethyl and nitro groups do not interfere with these reactions due to their electronic neutrality in this context.
-
Ester derivatives show enhanced membrane permeability in drug design applications.
Reduction of the Nitro Group
The nitro group (-NO₂) on the pyrazole ring is reducible to an amine (-NH₂):
Reduction Pathway :
-
Catalytic Hydrogenation : H₂ gas (1–3 atm) with Pd/C or Raney Ni in ethanol/THF at 25–50°C yields 3-amino-1H-pyrazole derivatives .
-
Chemical Reduction : NaBH₄/CuCl₂ or Fe/HCl in aqueous ethanol achieves partial reduction.
Product Stability :
-
The resultant amine is prone to oxidation; storage under inert atmospheres is recommended.
Electrophilic Aromatic Substitution (EAS)
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | Di-nitro derivatives (minor products, <20% yield) |
| Halogenation | NBS or Cl₂ in DMF (via radical pathway) | 4-Bromo/chloro-substituted pyrazoles |
Challenges :
-
Steric hindrance from the trifluoromethyl group reduces reactivity at adjacent positions.
Decarboxylation
Thermal or photochemical decarboxylation eliminates CO₂ from the carboxylic acid:
-
Conditions : Heating at 150–200°C in dipolar aprotic solvents (e.g., DMF) or under microwave irradiation.
-
Product : 4,4,4-Trifluoro-1-(3-nitro-1H-pyrazol-1-yl)propane.
Applications :
-
Generates volatile fragments for gas-phase analysis.
Transition Metal-Catalyzed Coupling
The pyrazole ring participates in cross-coupling reactions:
| Reaction Type | Catalysts/Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids, K₂CO₃ | Biaryl pyrazole derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amines | N-arylpyrazole amines |
Limitations :
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability:
-
Acidic Hydrolysis (HCl, 6M): Degrades nitro group to amine over 24h at reflux.
-
Basic Hydrolysis (NaOH, 1M): Carboxylic acid remains intact, but pyrazole ring undergoes partial ring-opening.
Comparative Reactivity Table
| Functional Group | Reactivity (Scale: Low/Moderate/High) | Dominant Reaction Pathways |
|---|---|---|
| Carboxylic Acid | High | Esterification, Amidation, Decarboxylation |
| Nitro Group | Moderate | Reduction to amine |
| Pyrazole Ring | Low | Directed metallation, Cross-coupling |
| Trifluoromethyl | Inert | Electron-withdrawing effects |
Mechanistic Insights
-
Electronic Effects : The -CF₃ group withdraws electrons via inductive effects, deactivating the pyrazole ring but stabilizing intermediates in coupling reactions.
-
Steric Effects : Bulky substituents at the 3-position hinder nucleophilic attacks on the pyrazole.
Q & A
Q. What are the key synthetic strategies for preparing 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For nitro-substituted pyrazoles, nitration may be performed post-cyclization .
- Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation, often requiring anhydrous conditions and catalysts like Cu(I) .
- Step 3: Carboxylic acid functionalization through hydrolysis of esters (e.g., ethyl esters) under acidic or basic conditions .
Optimization Tips: - Use high-purity starting materials to minimize side reactions.
- Control reaction temperature (e.g., 50–80°C for nitration) to balance yield and selectivity .
- Monitor reaction progress via TLC or HPLC, with purification by column chromatography (e.g., CH₂Cl₂/MeOH gradients) .
Q. How is the compound characterized to confirm its structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify protons on the pyrazole ring (δ 7.0–8.5 ppm for aromatic protons) and trifluoromethyl groups (split signals due to coupling with fluorine) .
- ¹³C NMR: Confirm carbonyl (δ ~167 ppm) and nitro group environments .
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from fluorine .
- HPLC: Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns .
Q. What are the primary challenges in handling and storing this compound?
Methodological Answer:
- Stability: The nitro group may decompose under prolonged light exposure or elevated temperatures. Store at –20°C in amber vials .
- Hygroscopicity: The carboxylic acid moiety can absorb moisture; use desiccants during storage .
- Solubility: Limited aqueous solubility (common in trifluoromethylated compounds). Use DMSO or DMF for stock solutions, with sonication for dispersion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
Methodological Answer:
- Variation of Substituents:
- Replace the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) to assess impact on bioactivity .
- Modify the trifluoromethyl position to study steric effects on target binding .
- Assay Design:
- Test derivatives in enzyme inhibition assays (e.g., kinases, phosphatases) with IC₅₀ calculations .
- Use computational docking (e.g., AutoDock Vina) to predict interactions with active sites .
- Data Analysis: Correlate substituent electronic parameters (Hammett constants) with activity trends .
Q. How can contradictory data in biological activity reports be resolved?
Methodological Answer:
- Source Identification: Check assay conditions (e.g., cell line variability, serum concentration). For example, nitro groups may exhibit cytotoxicity in MTT assays at high concentrations, skewing results .
- Orthogonal Validation: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Metabolite Interference: Analyze compound stability in assay media via LC-MS to detect degradation products .
Q. What computational approaches are effective for predicting the compound’s reactivity and metabolic pathways?
Methodological Answer:
- Reactivity Prediction:
- Use DFT calculations (e.g., Gaussian 09) to model electrophilic/nucleophilic sites on the pyrazole ring .
- Simulate nitro group reduction potentials to predict metabolic transformations .
- Metabolism Modeling:
- Apply CYP450 enzyme models (e.g., Schrödinger’s BioLuminate) to identify likely oxidation sites .
- Validate predictions with in vitro microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
